molecular formula C7H16ClN B138099 4-Ethylpiperidine hydrochloride CAS No. 152135-08-5

4-Ethylpiperidine hydrochloride

Cat. No. B138099
M. Wt: 149.66 g/mol
InChI Key: YDEDPBSOZYZWTH-UHFFFAOYSA-N
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Description

4-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives, including 4-Ethylpiperidine hydrochloride, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific method for the synthesis of piperidone derivatives involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Molecular Structure Analysis

The molecular weight of 4-Ethylpiperidine hydrochloride is 149.66 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .


Chemical Reactions Analysis

Piperidones, including 4-Ethylpiperidine hydrochloride, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceuticals .


Physical And Chemical Properties Analysis

4-Ethylpiperidine hydrochloride has a molecular weight of 149.66 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1 and a complexity of 55.4 .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

  • Anticancer Agents : Piperidine derivatives are used in the development of anticancer agents . They play a significant role in the pharmaceutical industry and are used in over twenty drug classes .

  • Alzheimer’s Disease Therapy : Piperidine derivatives are used in drugs for Alzheimer’s disease therapy . They are part of the structure of many pharmaceuticals and alkaloids .

  • Antibiotics : Piperidine derivatives are used in the production of antibiotics . They are common in the structure of many pharmaceuticals .

  • Analgesics : Piperidine derivatives are used in analgesics . They are part of the structure of many pharmaceuticals and alkaloids .

  • Antipsychotics : Piperidine derivatives are used in antipsychotics . They are common in the structure of many pharmaceuticals .

  • Antioxidants : Piperidine derivatives are used in antioxidants . They are part of the structure of many pharmaceuticals and alkaloids .

  • Antibiotics : Piperidine derivatives are used in the production of antibiotics . They are common in the structure of many pharmaceuticals .

  • Antioxidants : Piperidine derivatives are used in antioxidants . They are part of the structure of many pharmaceuticals and alkaloids .

  • Natural Alkaloids : Piperidines are also a part of many natural alkaloids showing biological activity . For example, the well-known atropine (used clinically for the treatment of vomiting, nausea, and bradycardia ; an effective agent for slowing the development of myopia ) and morphine (analgesic for severe pain relief ; used as a third-line therapy in the treatment of neuropathic pain ) contain a fused piperidine ring .

  • Piperine : Piperine, a derivative of piperidine and the main active chemical component of black pepper, is attracting more and more attention from researchers . It is believed that piperine has a broad scope of beneficial biological properties, from antibacterial to anticancer .

  • Drug Construction : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction , and their synthesis has long been widespread .

  • Drug Targeting and Controlled Drug Delivery : Solid lipids, which can include piperidine derivatives, have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Future Directions

Piperidines, including 4-Ethylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDPBSOZYZWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634251
Record name 4-Ethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperidine hydrochloride

CAS RN

152135-08-5
Record name 4-Ethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Nesheim, FG Prendergast, KG Mann - Biochemistry, 1979 - ACS Publications
… Dansylarginine 4-ethylpiperidine hydrochloride was then eluted at 22 C from the column with approximately 40 mL of acetonitrile:H20 (4:1, v/v). The majority of the acetonitrile was …
Number of citations: 229 pubs.acs.org
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
… 4-Ethylpiperidine hydrochloride (35 mg, 0.23 mmol) was reacted according to general procedure F. The product was purified by preparative HPLC to afford the title compound (42) (21 …
Number of citations: 21 pubs.acs.org
G van der Heijden, TB van Schaik… - European Journal of …, 2019 - Wiley Online Library
An efficient Ugi‐type three‐component reaction (U‐3CR) for the synthesis of pipecolic amides is reported. The U‐3CR between electronically diverse isocyanides, carboxylic acids and 4…
G van der Heijden, LM Bouter, E Terpstra-Lindeman… - 2006 - research.vu.nl
An efficient Ugi-type three-component reaction (U-3CR) for the synthesis of pipecolic amides is reported. The U-3CR between electronically diverse isocyanides, carboxylic acids and 4-…
Number of citations: 2 research.vu.nl

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